molecular formula C12H18N2O3S B13157741 (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

Cat. No.: B13157741
M. Wt: 270.35 g/mol
InChI Key: BTHINPVZOYUHBK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine is a chiral amine featuring a morpholine ring linked via a sulfonyl group to a para-substituted phenyl ring. This compound’s molecular formula is C₁₂H₁₆N₂O₃S, with a molecular weight of ~268.07 g/mol. Key properties include a high topological polar surface area (TPSA, ~85 Ų) due to the sulfonyl and morpholine moieties, which enhance solubility in polar solvents but may reduce membrane permeability .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

(1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine

InChI

InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m0/s1

InChI Key

BTHINPVZOYUHBK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

General Synthetic Strategy

The synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine generally involves three key steps:

  • Introduction of the sulfonyl group onto the aromatic ring.
  • Attachment of the morpholine moiety via sulfonylation.
  • Incorporation of the chiral ethanamine substituent on the phenyl ring.

The stereochemistry at the ethanamine center is typically controlled by starting from optically active precursors or by employing chiral resolution techniques.

Detailed Synthetic Route

Step 1: Preparation of 4-(morpholin-4-ylsulfonyl)benzene Intermediate

A common approach starts with 4-nitrobenzenesulfonyl chloride, which undergoes nucleophilic substitution with morpholine to form 4-(morpholin-4-ylsulfonyl)nitrobenzene. This reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) with an organic base like triethylamine to scavenge HCl.

Reaction conditions:

  • Reagents: 4-nitrobenzenesulfonyl chloride, morpholine, triethylamine
  • Solvent: Dichloromethane or THF
  • Temperature: 0 °C to room temperature
  • Time: 3–5 hours
  • Yield: Typically 70–85%
Step 2: Reduction of Nitro Group to Amino Group

The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction with agents such as iron powder in acidic medium.

Reaction conditions:

  • Reagents: Pd/C catalyst, H2 gas or Fe/acid
  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Time: 2–6 hours
  • Yield: 80–90%

This step yields 4-(morpholin-4-ylsulfonyl)aniline.

Step 3: Introduction of the (1S)-1-ethanamine Side Chain

To introduce the chiral ethanamine substituent at the para position relative to the sulfonyl group, a chiral resolution or asymmetric synthesis is employed. One method involves the reductive amination of 4-(morpholin-4-ylsulfonyl)benzaldehyde with (S)-configured amine precursors.

Alternatively, the chiral center can be introduced via substitution reactions on chiral intermediates such as (S)-1-bromo- or (S)-1-chloroethanamine derivatives.

Typical reaction conditions:

  • Reagents: (S)-1-aminoethane or chiral amine equivalents, reducing agents (NaBH3CN or NaBH4)
  • Solvent: Methanol, ethanol, or acetic acid mixtures
  • Temperature: 0 °C to room temperature
  • Time: 4–12 hours
  • Yield: 60–75%

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product Yield (%)
1 4-nitrobenzenesulfonyl chloride Morpholine, triethylamine, DCM, 0–RT, 4h 4-(morpholin-4-ylsulfonyl)nitrobenzene 75–85
2 4-(morpholin-4-ylsulfonyl)nitrobenzene Pd/C, H2, EtOH, RT, 3h 4-(morpholin-4-ylsulfonyl)aniline 85–90
3 4-(morpholin-4-ylsulfonyl)aniline (S)-1-aminoethane, NaBH3CN, MeOH, 0–RT, 6h (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine 60–75

Analytical Characterization and Research Findings

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for morpholine methylene protons (~3.5–3.8 ppm), aromatic protons (~7.2–7.8 ppm), and chiral ethanamine methine proton (~3.8–4.2 ppm).
    • ^13C NMR confirms the aromatic carbons, sulfonyl-linked carbons, and the chiral center carbon.
  • Infrared Spectroscopy (IR):

    • Strong absorption bands for sulfonyl group (SO2) at ~1150 and 1350 cm^−1.
    • NH2 stretching vibrations around 3300–3500 cm^−1.
    • Morpholine ring C–O–C stretch near 1100 cm^−1.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight (~270 g/mol).
    • Fragmentation patterns confirm the presence of morpholine and ethanamine moieties.

Purity and Stereochemistry Confirmation

  • Optical rotation measurements confirm the (1S) configuration.
  • Chiral HPLC analysis is used to assess enantiomeric purity, typically achieving >98% enantiomeric excess (ee).

Alternative and Advanced Synthetic Approaches

Sulfonylation via Sulfonyl Chloride Derivatives

Some protocols utilize sulfonyl chlorides derived from morpholine sulfonic acid derivatives to improve regioselectivity and yields. This approach may involve:

  • Preparation of morpholine sulfonyl chloride by chlorination of morpholine sulfonic acid.
  • Subsequent coupling with para-substituted ethanamine derivatives.

Use of Protecting Groups

To prevent side reactions, protecting groups such as Boc (tert-butoxycarbonyl) on the amine may be employed during sulfonylation, followed by deprotection in the final step.

Enzymatic Resolution

In some cases, enzymatic kinetic resolution is used to obtain the (1S) enantiomer from racemic mixtures, enhancing stereoselectivity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Direct sulfonylation + reduction + chiral amination 4-nitrobenzenesulfonyl chloride, morpholine, Pd/C, (S)-aminoethane, NaBH3CN Straightforward, widely used Multi-step, moderate yield 60–85
Sulfonyl chloride from morpholine sulfonic acid + coupling Morpholine sulfonyl chloride, ethanamine derivatives, protecting groups Improved regioselectivity Requires additional sulfonyl chloride synthesis 65–80
Enzymatic kinetic resolution Racemic ethanamine derivatives, enzymes High stereoselectivity Requires enzyme availability Variable

The preparation of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine is well-established through multi-step synthetic routes involving sulfonylation of aromatic precursors, reduction of nitro groups, and introduction of the chiral ethanamine side chain. The choice of method depends on the desired stereochemical purity, yield, and available starting materials. Analytical techniques such as NMR, IR, MS, and chiral HPLC are essential for confirming structure and purity.

This compound’s synthesis benefits from classical organic transformations combined with modern stereoselective methodologies, making it a valuable scaffold in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent effects, molecular weights, and key physicochemical parameters:

Compound Name Substituent MW (g/mol) H-Bond Donors H-Bond Acceptors TPSA (Ų) Notable Features
Target Compound Morpholin-4-ylsulfonyl 268.07 1 6 ~85 High polarity, chiral center (S)
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine 1H-imidazol-1-yl 187.23 1 2 43.8 Heterocyclic substituent, moderate TPSA
(1S)-1-[4-(trifluoromethyl)phenyl]ethanamine Trifluoromethyl 189.13 1 2 26 Lipophilic, electron-withdrawing CF₃
(1S)-1-(4-methoxyphenyl)ethanamine Methoxy 151.21 1 2 35.2 Electron-donating OMe, low MW
(S)-1-(4-Chloro-2-fluorophenyl)ethanamine Chloro, Fluoro 187.62 1 2 26 Halogenated, dual electron withdrawal
1-[4-(difluoromethoxy)phenyl]ethanamine Difluoromethoxy 187.19 1 3 35.2 Polar OCF₂H, enhanced solubility
(S)-1-(3-morpholin-4-yl-phenyl)ethylamine Morpholin-4-yl (meta) 206.27 1 3 38.4 Morpholine at meta position, (S)-enantiomer
(1R)-1-(4-methylsulfonylphenyl)ethanamine Methylsulfonyl 215.28 1 5 ~75 Sulfonyl without morpholine, (R)-enantiomer

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : The target’s morpholin-4-ylsulfonyl group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) substituents .
  • Stereochemistry : Enantiomers like (S)-1-(3-morpholin-4-yl-phenyl)ethylamine and (R)-1-(4-methylsulfonylphenyl)ethanamine highlight the importance of chirality in pharmacological activity.

Pharmacokinetic Profiling

  • Lipophilicity : Trifluoromethyl and trifluoroethoxy substituents increase logP values, favoring membrane permeability but reducing solubility. The target’s balance of sulfonyl (polar) and morpholine (moderately lipophilic) groups may optimize absorption .
  • Salt Forms : Hydrochloride salts (e.g., (S)-1-(4-Chloro-2-fluorophenyl)ethanamine hydrochloride ) improve stability and solubility, a strategy applicable to the target compound for pharmaceutical development .

Biological Activity

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including its role as a kinase inhibitor. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is known to interact with various biological pathways, primarily through its inhibitory effects on protein kinases. Specifically, it has been associated with the modulation of the mammalian target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, and survival. The mTOR pathway is a central regulator of cellular metabolism and is implicated in various diseases, including cancer and metabolic disorders .

Biological Activity Overview

The biological activity of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine can be summarized as follows:

Activity Description
Kinase Inhibition Inhibits mTOR activity, leading to reduced cell proliferation and survival.
Anticancer Properties Demonstrated efficacy in various cancer cell lines, particularly those with mutations in key oncogenes.
Anti-inflammatory Effects Potential to modulate immune responses and reduce inflammation in autoimmune conditions.

In Vitro Studies

Research has shown that (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine exhibits significant cytotoxicity against cancer cell lines. For instance, a study reported that this compound effectively inhibited the growth of colon cancer cells with specific genetic alterations (e.g., KRAS mutations), suggesting its potential as a targeted therapy .

In Vivo Studies

In animal models, the compound has demonstrated promising antitumor activity. Mice treated with (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine showed reduced tumor size and improved survival rates compared to control groups. Notably, the treatment did not exhibit significant toxicity, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The efficacy of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine can be attributed to its unique structural features. The morpholine sulfonamide moiety is critical for its biological activity, influencing both potency and selectivity against target kinases.

Structural Feature Effect on Activity
Morpholine Ring Enhances solubility and bioavailability; crucial for binding affinity.
Sulfonamide Group Essential for kinase inhibition; modulates interactions with target proteins.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine possesses favorable absorption and distribution characteristics. It adheres to Lipinski's rule of five, suggesting good drug-likeness properties . Toxicological assessments have shown low toxicity profiles in preclinical models, supporting its potential for clinical development.

Q & A

Q. Key Considerations :

  • Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).
  • Monitor reaction progress using TLC or LC-MS.

How is the enantiomeric purity of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine typically verified?

Basic Research Question
Enantiomeric purity is confirmed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3) and a mobile phase of hexane:isopropanol (80:20) with 0.1% diethylamine. Retention times for enantiomers are compared against racemic standards. Absolute configuration is validated via single-crystal X-ray diffraction using SHELXL . For rapid screening, circular dichroism (CD) spectroscopy at 220–260 nm can indicate chiral integrity .

Q. Example Data :

MethodConditionsEnantiomer Resolution (Rs)
Chiral HPLCChiralpak IC-3, hexane:IPA (80:20)2.5
X-raySHELXL-2018/3Flack parameter: 0.02(3)

What spectroscopic techniques are most effective for characterizing the sulfonyl and morpholine moieties?

Basic Research Question

  • NMR : <sup>1</sup>H NMR shows distinct singlet for morpholine protons (δ 3.6–3.8 ppm) and sulfonyl group deshielding adjacent aromatic protons (δ 7.8–8.1 ppm). <sup>13</sup>C NMR confirms sulfonyl attachment (C-SO2 at ~115 ppm) .
  • IR : Strong S=O stretching vibrations at 1320–1350 cm<sup>-1</sup> and 1140–1160 cm<sup>-1</sup>.
  • MS : ESI-MS ([M+H]<sup>+</sup>) at m/z 285.1 (calc. 285.09) .

What strategies resolve conflicting crystallographic data when determining absolute configuration?

Advanced Research Question
Conflicts in X-ray data (e.g., low electron density for sulfonyl groups) are addressed by:

  • Refinement with SHELXL using the TWIN/BASF commands to model disorder .
  • Cross-validation with Flack parameter (values <0.1 indicate reliable chirality) .
  • Complementary computational analysis (e.g., Hirshfeld surfaces to assess intermolecular interactions) .

Case Study : A related morpholine sulfonamide exhibited a Flack parameter of 0.02(3) after refining 10,000+ reflections, confirming the (1S) configuration .

How can DFT predict bioactivity of morpholine-containing sulfonamides?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) to predict binding affinity. For example, the sulfonyl group’s electron-withdrawing effect enhances interactions with serine proteases. Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2) validates computational predictions .

Q. Example Workflow :

Optimize geometry with Gaussian 12.

Calculate electrostatic potential maps.

Dock into protein PDB (e.g., 5KIR) using a grid centered on the active site.

Designing SAR Studies for Enzyme Inhibition

Advanced Research Question
Structure-activity relationship (SAR) studies focus on:

  • Sulfonyl Group : Replace morpholine with piperazine to assess steric effects.
  • Chiral Center : Compare (1S) vs. (1R) enantiomers in inhibitory assays (IC50).
  • Phenyl Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.